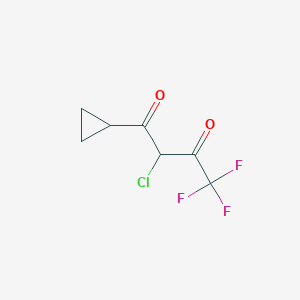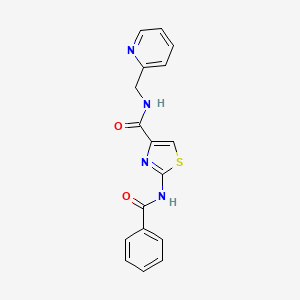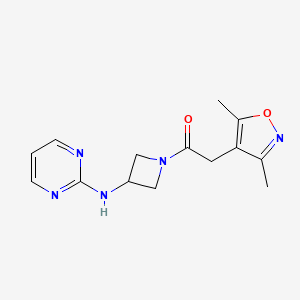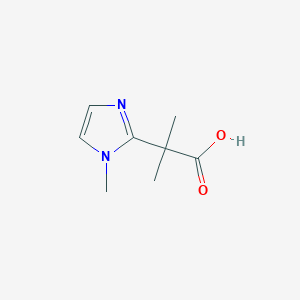![molecular formula C20H22N4OS B2687533 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797287-77-4](/img/structure/B2687533.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned, “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone”, does not have a specific description available in the search results .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Methyl-2-propanyl 3-(9-oxo-1,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-2-yl)-1-piperidinecarboxylate hydrochloride (1:1)”, has been reported. It has a molecular formula of C19H28ClN5O3 and an average mass of 409.910 Da .科学的研究の応用
Drug Discovery and Virtual Screening
The integration of computational approaches, such as machine learning (ML) and molecular docking, has revolutionized drug discovery. In silico methods allow researchers to predict drug-target interactions, evaluate binding affinities, and screen large compound libraries virtually. The compound’s unique structure could be explored using ML algorithms, molecular dynamics simulations, and virtual screening tools like AutoDock or Vina . Researchers can assess its potential as a lead compound for specific targets, such as kinases, GPCRs, or enzymes.
Anti-Inflammatory Agents
Thiophene derivatives have demonstrated anti-inflammatory properties. The presence of the thiophene ring in our compound suggests potential anti-inflammatory activity. Researchers could investigate its effects on inflammatory pathways, cytokine production, and immune responses. Animal models and cell-based assays would be essential for validation .
Antioxidants
Thiophenes are known for their antioxidant properties. Our compound’s structure may contribute to scavenging free radicals and protecting cells from oxidative stress. Researchers could explore its antioxidant activity using in vitro assays, assessing its ability to inhibit lipid peroxidation or scavenge reactive oxygen species (ROS) .
Anti-Cancer Potential
Given the diverse biological functions of thiophenes, investigating our compound’s anti-cancer potential is intriguing. Researchers could study its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanistic studies would elucidate its impact on key pathways involved in cancer progression .
Estrogen Receptor Modulation
Thiophenes have been explored as estrogen receptor modulators. Our compound’s structure might interact with estrogen receptors (ERs). Researchers could assess its binding affinity, selectivity, and potential as an ER agonist or antagonist. Such compounds are relevant for hormone-related disorders and breast cancer treatment .
Material Science Applications
Beyond medicinal chemistry, thiophenes find applications in material science. Researchers could explore our compound’s properties for organic electronics, photovoltaics, or sensors. Its conjugated system and electron-rich nature make it suitable for designing functional materials .
特性
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-11-18-21-12-15-13-23(9-6-16(15)24(18)22-14)19(25)20(7-2-3-8-20)17-5-4-10-26-17/h4-5,10-12H,2-3,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZDHITZSSFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2687453.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2687458.png)
![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2687460.png)
![(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)

![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)
![N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687467.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2687468.png)
![isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2687469.png)

